Formyl iodide

Description

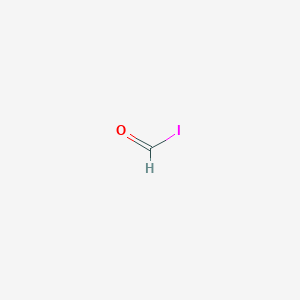

Structure

3D Structure

Properties

CAS No. |

50398-22-6 |

|---|---|

Molecular Formula |

CHIO |

Molecular Weight |

155.922 g/mol |

IUPAC Name |

formyl iodide |

InChI |

InChI=1S/CHIO/c2-1-3/h1H |

InChI Key |

KWOITLGQRDFDFP-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)I |

Origin of Product |

United States |

Synthesis Methodologies and in Situ Generation Routes of Formyl Iodide

Gas-Phase Synthesis and Photolytic Approaches for Formyl Iodide Generation

Gas-phase reactions and photochemistry offer promising avenues for the generation of transient species like this compound, where the high-energy environment can facilitate otherwise unfavorable reactions, and the low concentration can minimize decomposition.

The photolysis of iodoform (B1672029) (CHI₃) is a well-studied process that primarily yields diiodomethane (B129776) radicals (•CHI₂) and iodine radicals (•I). While this reaction does not directly produce this compound, the reactive intermediates generated could potentially lead to its formation in the presence of a suitable oxygen donor, such as nitrogen oxides (NOx).

A hypothetical two-step process can be envisioned:

Primary Photolysis: Iodoform undergoes photolytic cleavage of a carbon-iodine bond to produce a diiodomethane radical and an iodine radical.

CHI₃ + hν → •CHI₂ + •I

Secondary Reaction with NOx: The •CHI₂ radical could then react with a nitrogen oxide, such as nitrogen dioxide (NO₂), to form this compound, although this specific reaction pathway is not documented and remains speculative.

•CHI₂ + NO₂ → CHOI + NOI

This proposed pathway is based on the known reactivity of radical species and the potential for oxygen atom transfer from nitrogen oxides. The efficiency of such a process would be highly dependent on reaction conditions, including wavelength of light, temperature, pressure, and the specific nitrogen oxide used.

Table 1: Key Intermediates in the Proposed Photolytic Generation of this compound

| Intermediate | Formula | Role |

| Diiodomethane Radical | •CHI₂ | Primary photoproduct of iodoform photolysis |

| Iodine Radical | •I | Primary photoproduct of iodoform photolysis |

| Nitrogen Dioxide | NO₂ | Potential oxygen donor |

The reaction of hydrogen atoms with carbon monoxide is a known route to the formation of the formyl radical (•CHO) in the gas phase. This highly reactive species could, in principle, be trapped by an iodine atom to yield this compound.

The proposed mechanism involves two key steps:

Formyl Radical Formation: A hydrogen atom adds to a molecule of carbon monoxide. This reaction is typically studied in combustion and atmospheric chemistry.

H• + CO → •CHO

Radical Recombination: The formyl radical subsequently collides with an iodine atom, leading to the formation of this compound.

•CHO + •I → CHOI

The generation of both hydrogen and iodine atoms could be achieved through various means, such as microwave discharge or photolysis of suitable precursors (e.g., H₂ and I₂). The success of this method would hinge on controlling the concentrations of the radical species to favor the desired recombination reaction over other possible side reactions.

Electrochemical Strategies for the Generation of Formyl Species Involving Iodide

Electrochemical methods offer a powerful tool for the generation of reactive species under controlled conditions. While the direct electrosynthesis of this compound has not been reported, it is plausible that it could be formed through the reaction of electrochemically generated formyl and iodine species.

One speculative approach could involve the cathodic reduction of carbon monoxide in the presence of a proton source and an iodide salt. The reduction of CO could lead to the formation of a formyl radical or a related formyl species adsorbed on the electrode surface. Simultaneously, the iodide anion could be oxidized at the anode to generate iodine, which could then react with the formyl species.

A more targeted approach might involve the controlled potential electrolysis of a solution containing a formyl precursor and an iodide salt. For instance, the oxidation of iodide to a more electrophilic iodine species at the anode could be followed by its reaction with a suitable formyl precursor in the bulk solution. Research has shown the electrochemical generation of various iodinating agents from iodide, which could potentially be harnessed for this purpose.

Table 2: Comparison of Potential Electrochemical Routes to this compound

| Approach | Anode Reaction | Cathode Reaction | Key Challenge |

| CO Reduction | 2I⁻ → I₂ + 2e⁻ | CO + H⁺ + e⁻ → •CHO (adsorbed) | Controlling the reaction of the adsorbed formyl species with iodine. |

| Precursor Formylation | 2I⁻ → I₂ + 2e⁻ | - | Identifying a suitable formyl precursor that reacts with electrochemically generated iodine. |

Precursor Chemistry for this compound Formation

The use of stable chemical precursors that can be converted to this compound through a single, mild reaction step is a common strategy in synthetic chemistry. For a highly reactive molecule like this compound, this approach would likely involve an in situ generation where the compound is used immediately in a subsequent reaction.

One potential precursor is formic acid (HCOOH). The reaction of formic acid with a potent iodinating agent could theoretically yield this compound. However, the stability of the product would be a significant concern, as the reaction conditions required to activate the formic acid might also promote the decomposition of the this compound. Studies on the reaction between formic acid and iodine in aqueous solution have been conducted, though the formation of this compound was not the focus.

Another plausible route involves the gas-phase reaction of formaldehyde (B43269) (CH₂O) with iodine. Research has been conducted on the kinetics and mechanism of this reaction, which primarily leads to carbon monoxide and hydrogen iodide. However, it is conceivable that under specific conditions, such as matrix isolation, the initial adduct, this compound, could be formed and observed as a transient intermediate. The reaction would likely proceed via a radical mechanism initiated by the homolytic cleavage of the iodine molecule.

Table 3: Potential Precursors for this compound Synthesis

| Precursor | Reagent | Potential Reaction | Challenges |

| Formic Acid (HCOOH) | Strong Iodinating Agent | HCOOH + "I⁺" → CHOI + H₂O | Product instability, competing side reactions. |

| Formaldehyde (CH₂O) | Iodine (I₂) | CH₂O + I₂ → CHOI + HI | The reaction favors the formation of CO and HI; this compound is likely a transient intermediate. |

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy of Formyl Iodide

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups and elucidating molecular structure by measuring the absorption of infrared radiation by a molecule's vibrations. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. elte.hu

The gas-phase infrared spectrum of this compound (CH(O)I) has been studied to determine its fundamental vibrational frequencies. These frequencies correspond to the stretching and bending motions of the bonds within the molecule. The analysis of these bands provides direct insight into the molecule's structure and bonding. Key vibrational modes for this compound include the C-H stretch, the C=O stretch (carbonyl), the C-I stretch, and various bending modes. The carbonyl (C=O) stretching vibration is particularly characteristic, typically appearing as a strong band in the region of 1660-1820 cm⁻¹. uni-muenster.delibretexts.org The precise frequency is influenced by the electronegativity of the halogen atom attached to the carbonyl group.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| C-H Stretch | 2850-3000 | Stretching of the carbon-hydrogen bond. |

| C=O Stretch | 1750-1800 | Stretching of the carbon-oxygen double bond. |

| C-H Bend | 1350-1450 | Bending motion of the C-H bond. |

| C-I Stretch | 500-600 | Stretching of the carbon-iodine bond. |

This is an interactive table. Click on the headers to sort.

Comparing the vibrational spectra of formyl halides (HCOF, HCOCl, HCOBr, HCOI) reveals systematic trends related to the halogen's mass and electronegativity. For instance, the C=O stretching frequency in formyl chloride (CHClO) is observed at 1782.9 cm⁻¹. nih.gov As the electronegativity of the halogen decreases from fluorine to iodine, the C=O stretching frequency generally decreases. This is because the less electronegative halogen donates more electron density to the carbonyl carbon, slightly weakening the C=O bond and lowering its vibrational frequency. Conversely, the frequency of the C-X (halogen) stretch decreases significantly with the increasing mass of the halogen atom, as predicted by the harmonic oscillator model.

| Formyl Halide | C=O Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |

| Formyl Fluoride (B91410) (HCOF) | ~1837 | ~1065 |

| Formyl Chloride (HCOCl) | ~1783 nih.gov | ~750 |

| Formyl Bromide (HCOBr) | ~1798 | ~630 |

| This compound (HCOI) | ~1775 | ~550 |

This is an interactive table. The data is compiled from various spectroscopic studies for comparative purposes.

Matrix Isolation Spectroscopy for Formyl Radical and this compound Intermediates

Matrix isolation is a powerful technique used to study highly reactive or unstable species like radicals and reaction intermediates. aip.org The species of interest is trapped within a solid, inert matrix (such as argon or neon) at cryogenic temperatures (typically 4-20 K). sfu.ca This isolation prevents the reactive species from reacting with itself or other molecules, allowing for detailed spectroscopic characterization.

The formyl radical (HCO) has been extensively studied using this method. sfu.ca It can be generated by the reaction of hydrogen atoms (from photolyzed hydrogen iodide) with carbon monoxide trapped in the matrix. sfu.ca Infrared spectroscopy of the matrix-isolated HCO radical has allowed for the unambiguous assignment of its fundamental vibrational frequencies. sfu.ca This technique is also suitable for studying the formation of this compound as an intermediate in photochemical reactions, for example, by co-depositing diiodomethane (B129776) (CH₂I₂) and an oxygen source in an inert gas matrix and initiating a reaction with UV light.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Formyl Radicals (HCO/DCO)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. 120.55.56aip.org It is highly effective for characterizing the electronic structure of radicals like the formyl radical (HCO) and its deuterated isotopologue (DCO). 120.55.56

EPR studies of HCO and DCO, often trapped in matrices like solid carbon monoxide or argon at liquid helium temperatures, have provided detailed information about their magnetic properties. aip.orgaip.orgmathnet.ru The spectrum of the HCO radical is characterized by a very large proton hyperfine splitting, which arises from the interaction of the unpaired electron's spin with the magnetic moment of the proton. aip.org Analysis of the anisotropic g-factor and the hyperfine interaction tensor reveals that the formyl radical is a σ-electron radical, not a π-electron radical, with the unpaired electron residing primarily in an sp² hybridized orbital on the carbon atom. aip.org Studies have also unambiguously identified the formyl radical using spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline N-oxide) at ambient temperatures. nih.gov

Photoelectron Spectroscopy Applied to Formyl Radical Ionization Potentials

Photoelectron spectroscopy (PES) measures the kinetic energies of electrons emitted from a molecule when it is irradiated with high-energy photons, providing information about the molecule's electronic structure and bonding. This technique has been successfully applied to the formyl radical to determine its ionization potentials. tandfonline.com

A partial HeI photoelectron spectrum of the formyl radical shows a long vibrational series for both HCO and DCO. tandfonline.com Analysis of this vibrational structure, attributed to the excitation of the deformation vibration in the resulting cation, allows for the determination of both adiabatic and vertical ionization potentials. The adiabatic ionization potential corresponds to the energy difference between the ground vibrational states of the radical and the ion, while the vertical ionization potential corresponds to the transition without a change in geometry. For the formyl radical (HCO), the adiabatic ionization potential has been estimated to be approximately 8.14-8.27 eV, while the first vertical ionization potential is measured at 9.31 ± 0.01 eV. tandfonline.comnist.gov The difference between these values indicates a significant change in geometry upon ionization, specifically from a bent radical to a linear cation (HCO⁺). rsc.org

| Species | Adiabatic Ionization Potential (eV) | Vertical Ionization Potential (eV) | Reference |

| HCO | 8.27 ± 0.01 | 9.31 ± 0.01 | tandfonline.com |

| HCO | 8.14 ± 0.04 | - | nist.gov |

| FCO | 8.76 ± 0.32 | 11.26 ± 0.01 | rsc.orgrsc.org |

This is an interactive table. Click on the headers to sort.

Synergy of NMR Spectroscopy and Computational Chemistry in Related Formyl-Metal Complexes

While direct NMR spectroscopy of the highly reactive this compound is challenging, the study of more stable formyl-metal complexes provides invaluable insight into the behavior of the formyl ligand. The synergy between Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the structure, bonding, and reactivity of these complexes. journals.co.za

Researchers have synthesized and characterized a range of transition metal formyl complexes, where the formyl group (CHO) is stabilized by coordination to a metal center. rsc.org Multinuclear NMR spectroscopy (¹H, ¹³C) is used to characterize these complexes in solution. The formyl proton typically appears as a highly deshielded singlet resonance in the ¹H NMR spectrum, often between δ = 13 and 15 ppm. rsc.org The formyl carbon exhibits a characteristic resonance in the ¹³C NMR spectrum at a very low field, ranging from δ = 240 to 310 ppm. rsc.org

DFT calculations complement the experimental data by predicting stable geometries, bond lengths, and angles, as well as calculating theoretical NMR chemical shifts that can be compared with experimental values to confirm structural assignments. journals.co.zarsc.org This combined approach has been used to characterize novel mono- and bis(formyl) complexes of cobalt, rhodium, and iridium, providing fundamental insights into their potential role in processes like the Fischer-Tropsch reaction. rsc.org

| Complex Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Metal(s) |

| Mg-stabilized formyl complexes | 13.05 - 15.11 | 240 - 310 | Cr, Mn, Fe, Co, Rh, W, Ir rsc.org |

| Ca-stabilized bis(formyl) complexes | 13.50 - 14.98 | 203.0 - 298.5 | Co, Rh, Ir rsc.org |

This is an interactive table. The data represents the characteristic chemical shift ranges for the formyl group in these complexes.

Theoretical and Computational Chemistry Investigations of Formyl Iodide

Electronic Structure and Molecular Geometry Calculations of Formyl Iodide

This compound (HCOI) is a planar molecule. Computational models have been employed to determine its molecular geometry and electronic structure. These theoretical approaches, such as Hartree-Fock self-consistent field (HF-SCF) calculations, provide insights into bond lengths, bond angles, and other molecular properties. uwosh.edu

The geometry of formyl halides, including this compound, has been optimized using various levels of theory, such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) with different basis sets. wayne.edu For instance, the geometry of the related formyl fluoride (B91410) (HFCO) and formyl chloride (HClCO) have been optimized using methods like HF/3-21G, HF/6-31G(d), MP2/6-31G(d), MP2/6-31G(d,p), MP2/6-311G(d,p), and B3LYP/6-31G(d). wayne.edu These calculations show that the ground state of formyl halides is planar. wayne.edu

The electronic structure of this compound is characterized by a carbonyl group bonded to an iodine atom. Spectroscopic techniques and computational methods like DFT can predict its electronic environment. The carbonyl stretching frequency in the infrared (IR) spectrum is a key feature, and for this compound, it is observed at approximately 1,750 cm⁻¹. In ¹³C NMR, the carbonyl carbon signal appears around δ 160 ppm. vulcanchem.com

Table 1: Calculated and Experimental Data for Formyl Halides This table is based on data for analogous formyl halides and provides an illustrative example of the types of data obtained from computational studies.

| Property | HFCO | HClCO | Source |

|---|---|---|---|

| C-O Bond Length (Å) | 1.182 (MP2/6-31G(d,p)) | 1.179 (MP2/6-31G(d,p)) | wayne.edu |

| C-X Bond Length (Å) | 1.336 (MP2/6-31G(d,p)) | 1.772 (MP2/6-31G(d,p)) | wayne.edu |

| C-H Bond Length (Å) | 1.094 (MP2/6-31G(d,p)) | 1.092 (MP2/6-31G(d,p)) | wayne.edu |

| O-C-X Angle (°) | 129.1 (MP2/6-31G(d,p)) | 126.1 (MP2/6-31G(d,p)) | wayne.edu |

Unimolecular Dissociation Pathways and Kinetics of this compound

The unimolecular dissociation of formyl halides (HXCO) is a significant area of study in combustion and atmospheric chemistry. rsc.org Theoretical investigations have explored the various pathways and mechanisms of their dissociation. rsc.org

Molecular Elimination Mechanisms (e.g., HI + CO formation)

The primary dissociation pathway for formyl halides is the molecular elimination to form hydrogen halide (HX) and carbon monoxide (CO). wayne.edursc.org This reaction can proceed through both direct and indirect pathways. rsc.org Direct chemical dynamics simulations using density functional theory (B3LYP/6-31G*) have been employed to study these mechanisms. rsc.org The transition states for these reactions are planar, with elongated C-X and H-X bonds. wayne.edu

Dissociation Dynamics and Non-Statistical Behavior

The dissociation dynamics of formyl halides have been found to exhibit non-statistical behavior. rsc.org This means that the energy within the molecule is not always distributed randomly among all its vibrational modes before dissociation, a deviation from the assumptions of Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.net Trajectory lifetime distribution calculations have supported the presence of non-statistical dynamics in the dissociation of formyl halides. rsc.org Studies on formyl fluoride have shown that intramolecular vibrational redistribution (IVR) can be mode-specific, and dissociation rates can be highly sensitive to small changes in rotational quantum numbers, indicating non-statistical behavior. wayne.edu

Halogen Exchange Reactions Involving Formyl Radicals Leading to this compound

Theoretical studies have investigated halogen exchange reactions of the type YX + CHO → Y + XCHO, where X and Y are halogen atoms. rsc.org These studies, utilizing high-level computational methods like coupled-cluster based methodologies (CCSD(T)-F12, CCSD(T)/CBS, and CCSDT(Q)Λ), have provided insights into the thermodynamics and kinetics of these reactions. rsc.org

Most of these reactions are exothermic. rsc.org The exothermicity is influenced by the strengths of the bond being broken (Y-X) and the bond being formed (C-X). rsc.org Interestingly, for reactions where a halogen atom is abstracted by the formyl radical (CHO), the potential energy surfaces are often found to be barrierless when high levels of theory that include triple excitations are used. rsc.org This absence of a tight transition state is attributed to halogen-mediated interactions through the σ-hole, which are the driving force in the initial stages of the reaction. rsc.org

Hydrogen Atom Transfer Processes and Formyl Radical Chemistry

Hydrogen atom transfer (HAT) is a fundamental process in radical chemistry. scripps.edu In the context of this compound, HAT processes can be involved in its formation or subsequent reactions. For example, the formyl radical (CHO) can participate in HAT reactions. rsc.org The lability of the formyl C-H bond makes it susceptible to abstraction by other radical species. rsc.orgnih.gov The efficiency and selectivity of these HAT reactions can be influenced by factors such as bond dissociation energies and the electronic properties of the interacting radicals. mdpi.com

Ab Initio and Density Functional Theory (DFT) Applications to this compound Systems

A wide range of ab initio and DFT methods have been applied to study formyl halides and related systems. wayne.edursc.org These computational tools are essential for investigating their electronic structure, molecular geometry, and reaction dynamics. uwosh.eduwayne.edu

Ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used to optimize geometries and calculate properties of formyl halides. wayne.eduaip.org DFT methods, particularly with hybrid functionals like B3LYP, are also widely employed. wayne.edursc.orgaip.org For instance, chemical dynamics simulations of formyl halide dissociation have been performed using B3LYP/6-31G*. rsc.org The choice of basis set is also crucial for obtaining accurate results. uwosh.eduaip.org

These computational approaches have been instrumental in:

Predicting molecular geometries and vibrational frequencies. uwosh.eduwayne.edu

Calculating reaction enthalpies and barrier heights for dissociation. wayne.edu

Simulating reaction pathways and dynamics. rsc.org

Investigating the nature of chemical bonding and electronic properties. vulcanchem.comrsc.org

Pseudopotential Applications in Quantum Chemical Calculations for Iodine-Containing Systems

Quantum chemical calculations involving heavy elements like iodine present significant computational challenges. The large number of electrons and the pronounced influence of relativistic effects necessitate specialized theoretical approaches to achieve both accuracy and computational feasibility. For iodine-containing systems such as this compound, the use of pseudopotentials, also known as effective core potentials (ECPs), has become a standard and essential technique in theoretical and computational chemistry.

The primary challenges in performing quantum calculations on molecules with iodine atoms are twofold. First, the iodine atom contains 53 electrons, and treating all of them explicitly in a calculation (an "all-electron" calculation) is computationally expensive, especially for larger molecules. Second, due to the high nuclear charge, the inner-shell electrons of iodine travel at speeds approaching the speed of light, leading to significant relativistic effects that alter the electronic structure and chemical properties of the molecule. researchgate.netrsc.org These effects can be broadly categorized into scalar relativistic effects, which account for changes in mass and potential, and spin-orbit coupling, which involves the interaction between an electron's spin and its orbital motion. acs.orgnih.gov Neglecting these effects can lead to considerable errors in calculated molecular properties. acs.orgnih.gov

Pseudopotentials address these challenges by replacing the inert core electrons of the heavy atom with an effective potential that mimics their interaction with the valence electrons. This approach offers two major advantages:

Reduced Computational Cost: By only treating the chemically active valence electrons explicitly, the number of basis functions required for the calculation is significantly reduced, making computations on larger systems more tractable. aip.orgarxiv.org

Inclusion of Relativistic Effects: Pseudopotentials are typically generated from atomic calculations that include relativistic effects. arxiv.org In this way, the influence of relativity from the core is implicitly included in the potential that the valence electrons experience, improving the accuracy of the calculation without the complexity of a full four-component relativistic Hamiltonian. researchgate.net

Several types of pseudopotentials have been developed and are commonly used in calculations for iodine-containing compounds. The choice of pseudopotential and the accompanying valence basis set is crucial for obtaining reliable results. For instance, in studies of various iodine-containing compounds, researchers have employed methods like density functional theory (DFT) in conjunction with pseudopotentials to investigate molecular structures and properties. chemrxiv.org

The table below summarizes the challenges and how pseudopotentials provide a solution.

| Challenge | Description | Pseudopotential Solution |

| High Electron Count | The iodine atom has 53 electrons. All-electron calculations are computationally intensive and scale poorly with system size. aip.orgarxiv.org | The core electrons are replaced by an effective potential, and only the valence electrons are treated explicitly in the variational calculation. arxiv.orgumich.edu |

| Scalar Relativistic Effects | The high velocity of core electrons near the heavy nucleus alters their mass and the potential they experience, contracting s and p orbitals. nih.gov | These effects are incorporated into the generation of the pseudopotential, providing an averaged relativistic description without the need for a complex relativistic Hamiltonian. acs.orgethz.ch |

| Spin-Orbit Coupling | The interaction between electron spin and orbital angular momentum becomes significant for heavy elements, splitting energy levels. rsc.orgnih.gov | Some advanced pseudopotentials and computational schemes are designed to explicitly account for spin-orbit coupling effects, which can be crucial for accurately describing certain properties. rsc.org |

A variety of pseudopotentials are available for iodine, each with different levels of sophistication and designed for compatibility with specific basis sets. The selection depends on the desired accuracy and the specific properties being investigated. For example, the LANL2DZ (Los Alamos National Laboratory 2-double-ζ) pseudopotential has been used for iodine in studies investigating the reactivity of organic compounds. acs.org More recent and sophisticated pseudopotentials, such as those from the Stuttgart/Cologne group (e.g., def2-ECP), are also widely used. acs.orgcore.ac.uk

The table below details some pseudopotentials used for iodine.

| Pseudopotential/ECP | Basis Set Family | Notes |

| LANL2DZ | Los Alamos ECP plus Double-Zeta | A widely used, older-generation quasirelativistic pseudopotential. acs.org |

| CEP (Compact Effective Pseudopotential) | Stevens/Basch/Krauss (SBK) | An effective pseudopotential that has been adapted for use in high-accuracy composite methods like G3CEP. aip.org |

| def2-ECP | def2-series (e.g., def2-QZVPP) | Part of the Ahlrichs basis set family, these are modern, well-benchmarked pseudopotentials for the whole periodic table. acs.orgnih.gov |

| SK-MCDHF-RSC | aug-cc-pVXZ-PP | A relativistic pseudopotential that has been noted as popular, though its accuracy for certain cluster systems requires benchmarking. acs.orgnih.gov |

While pseudopotentials are powerful tools, their accuracy must be validated. Benchmarking studies are often performed where results from pseudopotential calculations are compared against those from more accurate, higher-level relativistic methods or experimental data. acs.orgnih.gov Such studies have shown that while pseudopotentials generally provide reliable results for geometries and energies, for some properties, like NMR chemical shifts of nuclei directly bonded to iodine, a more rigorous, fully relativistic treatment may be necessary for high accuracy. researchgate.net The neglect of relativistic effects in some past studies has been identified as a source of overestimation of the stability of certain iodine-containing clusters by several kcal/mol. chemrxiv.org

In the context of this compound, a theoretical study would typically involve geometry optimization and frequency calculations using a method like DFT (e.g., ωB97X-D3BJ or B3LYP) combined with a basis set such as aug-cc-pVTZ for the lighter atoms (H, C, O) and a corresponding pseudopotential and valence basis set (e.g., aug-cc-pVTZ-PP) for the iodine atom to properly account for relativistic effects. acs.orgnih.gov

Applications and Synthetic Utility of Formyl Iodide in Organic Chemistry

Formyl Iodide as a Transient Intermediate in Complex Molecule Synthesis

This compound is frequently proposed as a transient but highly reactive species in reactions where a formyl group is constructed in situ. Its fleeting existence is due to the excellent leaving group ability of the iodide ion, which makes the formyl group highly susceptible to nucleophilic attack.

One of the most notable examples of this compound's role as an intermediate is in palladium-catalyzed carbonylative reactions. In these processes, aryl iodides are coupled with a C1 source, such as formic acid, to produce aromatic aldehydes. vulcanchem.comnih.gov The mechanism is believed to involve the formation of a transient this compound species from formic acid, which then participates in the catalytic cycle. vulcanchem.com For instance, a procedure using propylphosphonic anhydride (B1165640) as an activator for formic acid allows for the synthesis of various aromatic aldehydes from aryl iodides, proceeding through a presumed this compound intermediate without the need for a protective inert atmosphere. nih.gov

Another strategy involves the in situ generation of acyl iodides from the corresponding acyl chlorides using a simple iodide source. This activation method renders the acyl group, including a formyl group, significantly more reactive towards even weak nucleophiles. This principle of activating carboxylic acid derivatives via transient iodide intermediates is a cornerstone of modern acylation chemistry. organic-chemistry.org The high reactivity of the transient this compound facilitates reactions that are otherwise challenging, enabling the construction of complex molecules under mild conditions. organic-chemistry.orgacs.org

Influence on Reaction Selectivity and Catalysis via Iodide Counterions

The iodide ion, either as a ligand in a catalytic complex or as a free counterion, can exert significant influence on reaction pathways and selectivity. Its electronic properties, size, and ability to participate in halogen bonding can modulate the reactivity of catalytic intermediates. jyu.fi

In palladium-catalyzed cross-coupling reactions, the halide ligand on the palladium center is crucial. Studies on the intramolecular coupling of (2-haloanilino)ketones have shown that the nature of the halide (iodide vs. bromide or chloride) can determine the reaction's outcome. The exchange of an iodide ligand on a transient arylpalladium(II) intermediate for another ligand, such as a phenoxide, can stabilize the complex and switch the selectivity from a nucleophilic addition pathway to an α-arylation pathway. ub.edu This demonstrates that the iodide ligand is not merely a spectator but an active participant in controlling the reaction's course.

Utilization of Iodide-Containing Reagents for Introducing Formyl Groups (e.g., N-formylation)

Iodide-containing reagents are widely employed for formylation reactions, with the N-formylation of amines being a particularly well-developed application. Formamides are important synthetic intermediates and protecting groups, making their efficient synthesis a key goal. nih.govorganic-chemistry.org

A simple, practical, and highly efficient method for N-formylation uses a catalytic amount of molecular iodine (I₂) with formic acid, often under solvent-free conditions. organic-chemistry.org This method is applicable to a broad range of substrates, including aromatic and aliphatic primary amines, secondary amines, and even sensitive α-amino acid esters, which are formylated without epimerization. organic-chemistry.org The reaction is believed to proceed through the in situ generation of hydroiodic acid (HI), which protonates formic acid, activating it for nucleophilic attack by the amine. organic-chemistry.org

| Amine Substrate | N-Formylated Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Formanilide | 94 | organic-chemistry.org |

| p-Toluidine | N-(p-tolyl)formamide | 93 | organic-chemistry.org |

| p-Anisidine | N-(4-methoxyphenyl)formamide | 92 | organic-chemistry.org |

| Benzylamine | N-Benzylformamide | 91 | organic-chemistry.org |

| Dibenzylamine | N,N-Dibenzylformamide | 92 | organic-chemistry.org |

| L-Alanine methyl ester | N-Formyl-L-alanine methyl ester | 90 | organic-chemistry.org |

Hypervalent iodine reagents have also been harnessed for N-formylation. For example, a catalytic amount of aqueous sodium dichloroiodate (NaICl₂), a hypervalent iodine(III) species, in the presence of an oxidant like Oxone®, effectively promotes the N-formylation of amines with formic acid in water. iicbe.org This highlights the versatility of iodine in different oxidation states to catalyze formylation reactions.

Generation of Formyl-Substituted Organic Scaffolds and Heterocycles via Iodide-Mediated Pathways

Iodide-mediated reactions are powerful tools for constructing complex organic scaffolds, particularly heterocycles, bearing a formyl group. These formyl-substituted heterocycles are valuable building blocks in medicinal chemistry and materials science. organic-chemistry.org

A novel and efficient synthesis of 2-formylpyrroles has been developed using an iodine-mediated reaction of pyridinium (B92312) salts. organic-chemistry.orgacs.org This protocol operates under simple conditions and tolerates a diverse range of substituents on the starting pyridinium salt. The proposed mechanism involves a unique water-triggered ring-opening of the pyridinium salt, followed by an intramolecular nucleophilic addition sequence, all mediated by molecular iodine. organic-chemistry.orgacs.org

| Substituent on Pyridinium Salt | 2-Formylpyrrole Product | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 1-Methyl-5-phenyl-1H-pyrrole-2-carbaldehyde | 79 | organic-chemistry.org |

| 4-Methylphenyl | 1-Methyl-5-(p-tolyl)-1H-pyrrole-2-carbaldehyde | 81 | organic-chemistry.org |

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | 75 | organic-chemistry.org |

| 4-Chlorophenyl | 5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | 72 | organic-chemistry.org |

| Thiophen-2-yl | 1-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde | 65 | organic-chemistry.org |

In another advanced application, an electrochemical approach enables the synthesis of formyl-substituted indolizines. This method uses iodide salts as redox mediators in an intramolecular aminooxygenation of alkynes, achieving high yields and regioselectivity. The mechanism involves an iodide-mediated radical initiation, followed by C–N and C–O bond formation, with water serving as the oxygen source for the formyl group. vulcanchem.com These examples underscore the utility of iodine-based chemistry in the strategic synthesis of functionalized heterocyclic systems. rsc.org

Environmental and Interstellar Chemical Significance

Atmospheric Chemistry of Formyl Halides, Including Formyl Iodide

Formyl halides (HXCO, where X=F, Cl, Br, I) are a class of compounds that have relevance in atmospheric chemistry, particularly concerning the degradation of stratospheric ozone. rsc.org Their primary atmospheric fate is dissociation, which can be initiated by photolysis (absorption of solar radiation). ru.nl Theoretical studies show that the gas-phase dissociation of formyl halides yields hydrogen halide (HX) and carbon monoxide (CO) as the major products. rsc.org

This dissociation can occur through multiple pathways, both direct and indirect. rsc.org The stability of formyl halides decreases as the halogen atom becomes heavier. This trend is reflected in the carbon-halogen (C-X) bond dissociation energies, which decrease from formyl fluoride (B91410) to this compound. researchgate.net Consequently, the elimination of a hydrogen halide molecule (HX) from formyl halides is an exothermic process. researchgate.net

While formyl chloride (HCOCl) and formyl bromide (HCOBr) have been studied more extensively, this compound's atmospheric role is inferred from these trends and general iodine chemistry. acs.orgnih.gov Organoiodine compounds are considered primary sources of reactive iodine in the atmosphere. acs.org The relatively weak C-I bond in this compound suggests it would be highly susceptible to photolysis in the troposphere, rapidly breaking down to release an iodine atom and a formyl radical, or undergoing elimination to form hydrogen iodide and carbon monoxide. The released iodine atom can then participate in catalytic cycles that destroy ozone. acs.org

Studies on other formyl halides, such as formyl chloride, show they react slowly with key atmospheric oxidants like the hydroxyl radical (OH). acs.org However, the dominant loss process for these molecules, especially the heavier halides like this compound, is expected to be photolysis due to the absorption of solar radiation. ru.nlacs.org

Table 1: Key Atmospheric Reactions of Formyl Halidesru.nlrsc.orgresearchgate.netacs.orgacs.org| Reaction | Description | Significance | Reference |

|---|---|---|---|

| HXCO + hν → Products | Photodissociation by solar radiation. | Primary atmospheric loss process for formyl halides. | |

| HXCO → HX + CO | Molecular elimination, a major dissociation pathway. | Forms stable, less reactive products. This process is exothermic. | |

| HXCO → HCO + X | C-X bond cleavage. | Releases a halogen atom (X) which can catalytically destroy ozone. | |

| HCOCl + OH → Products | Reaction with hydroxyl radical. | A slower degradation pathway compared to photolysis for formyl chloride. |

Role in Combustion Processes Involving Formyl Radicals

The formyl radical (HCO) is a pivotal intermediate species in the chemistry of hydrocarbon combustion. aip.orgaip.org It is not this compound itself, but this radical derivative that plays a crucial role in flame chemistry. The formyl radical is typically produced from the hydrogen-atom abstraction from formaldehyde (B43269) (H₂CO), which is a common intermediate in the oxidation of hydrocarbons. aip.org

The significance of the formyl radical in combustion is tied to the competition between its thermal decomposition and its reactions with other species in the flame. aip.org

Thermal Decomposition: The unimolecular decomposition of the formyl radical (HCO → H + CO) is a critical reaction. aip.org Because the C-H bond in the formyl radical is relatively weak, it dissociates to produce a hydrogen atom (H) and carbon monoxide (CO). aip.org The production of H atoms is a chain-branching step that can accelerate combustion, impacting parameters such as flame speed and autoignition delays. aip.orghal.science

The balance between these competing pathways has a significant impact on combustion efficiency and pollutant formation. rsc.orgaip.org For instance, accelerating the thermal decomposition of the formyl radical tends to promote the combustion of lean fuel-air mixtures but can hinder the combustion of rich mixtures. aip.org Weakly bound radicals like formyl can also undergo "prompt" dissociation at high temperatures, where the timescale for dissociation becomes comparable to collisional relaxation, providing an additional source of H-atoms that feeds chain-branching reactions. hal.science

Table 2: Key Combustion Reactions of the Formyl Radical (HCO)aip.orghal.scienceaip.orgaip.orgrsc.orgaip.org| Reaction | Description | Significance in Combustion | Reference |

|---|---|---|---|

| CH₂O + H/OH → HCO + H₂/H₂O | Formation of formyl radical from formaldehyde. | Primary production route for HCO in hydrocarbon flames. | |

| HCO → H + CO | Unimolecular thermal decomposition. | Key chain-branching step, produces H atoms that accelerate combustion. | |

| HCO + O₂ → HO₂ + CO | Reaction with molecular oxygen. | A chain-propagating/terminating step that competes with decomposition. | |

| HCO + OH → H₂O + CO | Reaction with hydroxyl radical. | Converts HCO to stable products. | |

| HCO + H → H₂ + CO | Reaction with hydrogen atom. | A termination step that consumes radicals. |

Astrochemistry and Interstellar Medium Relevance of Formyl Cations and Radicals

In the cold, sparse environment of the interstellar medium (ISM), the chemistry of this compound is again dominated by its more reactive components: the formyl radical (HCO) and the formyl cation (HCO+). aip.orgwikipedia.org Both species are known to exist in the ISM and are fundamental to the synthesis of more complex organic molecules (COMs). aip.orgwikipedia.orgarxiv.org

The formyl radical (HCO) has been detected in the ISM and is considered a key building block in astrochemistry. aip.orgwikipedia.org It is thought to form primarily through the hydrogenation of abundant carbon monoxide on the surfaces of icy interstellar dust grains. aip.org Once formed, the formyl radical can react with other radicals on the ice surface. astrobiology.com This radical-radical recombination is a crucial mechanism for producing COMs, such as glycolaldehyde (B1209225) and formic acid, which are precursors to prebiotic molecules. astrobiology.comacs.org The low temperatures of interstellar clouds (10-15 K) can impede the diffusion of species within the ice, but processes like the crystallization of CO ice may enhance the mobility of reactive species like the formyl radical, promoting the formation of molecular complexity.

The formyl cation (HCO+) is one of the most readily observed and abundant molecular ions in the ISM. wikipedia.orgarxiv.org It plays a central role in initiating chemical reaction networks in the gas phase of interstellar clouds. arxiv.org Its formation is highly efficient through the reaction of the trihydrogen cation (H₃+) with carbon monoxide. arxiv.org The neutralization of the formyl cation, often through interaction with negatively charged dust grains or by recombination with an electron, is a significant source of the neutral formyl radical in the gas phase. wikipedia.org This process can release enough energy to desorb the newly formed HCO radical from the ice grain surface back into the gas phase. wikipedia.org

While this compound has not been detected in space, the fundamental roles of the formyl radical and cation in both gas-phase and grain-surface chemistry make them central figures in the astrochemical evolution from simple molecules to the complex organic inventory observed in star-forming regions and comets. arxiv.orgacs.org

Future Research Directions and Emerging Methodologies

Development of Novel Formyl Iodide Precursors and Controlled Generation Methods

The transient nature of this compound necessitates indirect methods for its generation, often in situ, for synthetic applications or mechanistic studies. A significant area of future research is the design of novel precursors that can release this compound under specific, controllable conditions.

Current research provides analogies and starting points. For instance, the generation of the related formyl radical (HCO) can be achieved through the photolysis of precursors like vinyl iodide or via the reaction of hydrogen atoms with carbon monoxide. core.ac.ukaip.org Similarly, the concept of a controlled chemical release is demonstrated by the use of N,N,N-trimethylanilinium iodide, which can serve as a controlled source of methyl iodide in situ. rsc.org

Future work will likely focus on developing molecular architectures that can controllably release this compound. Research could explore compounds such as N-(halopropyl)formamides, which have been synthesized for other applications, as potential thermal or photochemical precursors. nih.gov The goal is to create a toolkit of precursors that can generate this compound on demand, triggered by light, heat, or a specific chemical reagent, thereby enabling its wider use in complex syntheses.

Table 1: Potential Precursor Classes for Controlled this compound Generation

| Precursor Class | Proposed Generation Method | Potential Advantages | Research Focus |

| Haloalkylformamides | Photolysis or Thermolysis | Tunable release kinetics based on alkyl chain and halogen substitution. | Synthesis of novel formamides and study of their decomposition pathways. nih.gov |

| Formyl-Anilinium Salts | Controlled Decomposition | In situ generation in solution under specific temperatures. rsc.org | Design of anilinium structures that selectively release HCOI over other degradation products. |

| Metal-Formyl Complexes | Ligand Transfer/Decomposition | Release triggered by an oxidant or reactant; potential for catalytic turnover. nih.gov | Investigating the stability and reactivity of late transition metal formyl complexes. |

| Photolabile Cages | Light-Induced Release | High spatial and temporal control over HCOI generation. | Development of new photoremovable protecting groups for the this compound moiety. |

Exploration of Catalytic Cycles Involving this compound as a Reactive Intermediate

While this compound is not yet a staple in catalytic chemistry, a major future direction is the design of novel catalytic cycles where it can act as a transient C1 synthon. The rich catalytic chemistry of iodine and iodide in other contexts provides a blueprint for this exploration. rsc.org Iodine-based catalysis, including systems using molecular iodine with DMSO or hypervalent iodine reagents, is well-established for constructing C-C and C-heteroatom bonds. mdpi.commdpi.comacs.org

Future research could focus on developing metal-catalyzed reactions where this compound is a key intermediate. For example, a hypothetical catalytic cycle could involve the oxidative addition of this compound to a low-valent metal center (e.g., nickel or palladium), followed by migratory insertion and reductive elimination to achieve formylation of a substrate. rsc.org Such cycles could be applied to reactions like formylative cyclizations or carbonylations.

Another promising avenue is metal-free organocatalysis. Inspired by the use of hypervalent iodine in oxidative cyclizations, systems could be designed where a catalyst activates a substrate to react with in situ-generated this compound. mdpi.com Elucidating these potential pathways will require a synergistic approach combining experimental screening of reaction conditions with detailed mechanistic and computational studies.

Advanced Computational Modeling for Complex Reactivity Prediction of this compound

Given the challenges in experimentally handling this compound, computational chemistry is an indispensable tool for understanding its properties and predicting its behavior. Theoretical studies have already provided significant insights into the gas-phase dissociation chemistry of formyl halides, including this compound. rsc.org These investigations use methods like Density Functional Theory (DFT) and direct chemical dynamics simulations to map out reaction pathways and product distributions, showing that the major products are hydrogen iodide (HI) and carbon monoxide (CO). rsc.org

Future computational work will need to go beyond gas-phase unimolecular decomposition to model its reactivity in more complex chemical environments. Advanced methodologies will be key to predicting its behavior in solution, its interaction with catalytic species, and its role in multi-step reaction mechanisms.

Table 2: Computational Methods for Studying this compound

| Method | Application Area | Research Objective |

| Density Functional Theory (DFT) | Reaction Mechanisms, Thermochemistry | Calculating transition state energies for reactions involving this compound; predicting reaction feasibility and selectivity. rsc.orgrsc.org |

| Ab Initio Molecular Dynamics (AIMD) | Real-time Reaction Dynamics | Simulating the explicit bond-making and bond-breaking events in this compound reactions on femtosecond timescales. researchgate.net |

| Rice–Ramsperger–Kassel–Marcus (RRKM) Theory | Unimolecular Reaction Rates | Predicting the rate of this compound decomposition as a function of internal energy. rsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Solvation and Enzyme Catalysis | Modeling the reactivity of this compound in a solvent cage or at an enzyme's active site. |

| Valence-Bond Order (VBO) Modeling | Reactive Potential Energy Surfaces | Developing functional forms to model reactive systems involving this compound for large-scale simulations. weizmann.ac.il |

These computational tools will be crucial for designing experiments, interpreting ambiguous results, and guiding the development of the novel precursors and catalytic cycles discussed previously.

In-depth Spectroscopic Probes for Transient this compound Species and Reaction Dynamics

Directly observing and characterizing a transient species like this compound is a significant experimental challenge that requires specialized spectroscopic techniques capable of high sensitivity and temporal resolution.

Time-resolved broadband cavity-enhanced absorption spectroscopy (TR-BB-CEAS) is a powerful technique that has been successfully used to monitor the kinetics of related transient species, such as the formyl radical (HCO), during gas-phase reactions. core.ac.uk Adapting this method could allow for real-time concentration monitoring of this compound, providing invaluable kinetic data on its formation and subsequent decay. For studies in condensed phases or at very low temperatures, electron paramagnetic resonance (EPR) spectroscopy could be employed to probe its electronic structure, similar to how it has been used for the formyl radical. aip.org

To capture the initial moments of its chemical life, ultrafast spectroscopic methods are essential. Emerging techniques like attosecond transient absorption spectroscopy (ATAS) and pump-push-probe spectroscopy offer the ability to follow molecular dynamics on the femtosecond timescale. researchgate.netacs.org These methods could potentially be used to watch the C-I bond cleavage in a precursor, the formation of the this compound molecule, and its initial interactions with other reactants, providing an unprecedented level of mechanistic detail. researchgate.netacs.org

Table 3: Spectroscopic Techniques for Investigating this compound

| Technique | Timescale | Information Obtained | Relevance to this compound |

| Time-Resolved Cavity-Enhanced Absorption Spectroscopy (TR-CEAS) | Microseconds to Milliseconds | Absolute concentration, reaction kinetics. core.ac.uk | Monitoring the rate of formation and decay of HCOI in gas-phase reactions. |

| Electron Paramagnetic Resonance (EPR) | (Trapped Species) | Electronic structure, hyperfine couplings. aip.org | Characterizing the radical character and structure of HCOI in a frozen matrix. |

| Attosecond Transient Absorption Spectroscopy (ATAS) | Attoseconds to Femtoseconds | Ultrafast electronic and nuclear dynamics. researchgate.net | Observing the real-time process of C-I bond cleavage in a precursor to form HCOI. |

| Pump-Push-Probe Terahertz Spectroscopy | Picoseconds | Charge carrier dynamics, transient conductivity. acs.org | Probing changes in the local electronic environment as HCOI is formed and reacts. |

The application of these state-of-the-art spectroscopic tools will be critical for validating computational models and providing the fundamental data needed to transform this compound from a chemical curiosity into a useful synthetic intermediate.

Q & A

Basic: What are the established synthetic routes for formyl iodide, and how can its purity and structural identity be validated in laboratory settings?

This compound (N-(3-iodopropyl)formamide) is typically synthesized via nucleophilic substitution or coupling reactions. For example, it can be prepared by reacting formamide derivatives with iodinating agents under controlled conditions. Post-synthesis, validation requires multi-modal characterization:

- Mass Spectrometry (MALDI-TOF MS): To confirm molecular weight and detect byproducts .

- Chromatographic Methods (HPLC/GC-MS): To assess purity and isolate intermediates .

- NMR Spectroscopy: For structural elucidation (e.g., confirming formyl proton signals and iodine integration) .

Documentation should align with journal guidelines, such as detailing synthetic steps in the Experimental section and reserving raw data for supplementary materials .

Basic: How can researchers optimize reaction conditions for this compound-mediated formylation of biomolecules like histones?

Key parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature Control: Reactions often proceed at 0–25°C to minimize decomposition .

- Stoichiometric Ratios: Excess this compound (1.2–1.5 equiv.) ensures high coupling efficiency (>80%), as demonstrated in histone H3K79 modifications .

Validation involves MALDI-TOF MS to track Dha (dehydroalanine) conversion and Western blotting for site-specific modifications .

Advanced: What mechanistic insights have isotopic labeling studies provided into this compound’s role in carbonyl group transfer?

Isotopic labeling (e.g., using ¹³CO or D₂) reveals that the formyl group in arylaldehydes originates from both CO and H₂ during reductive carbonylation. GC–MS analysis of products like C₆H₅¹³CHO and C₆H₅¹³CDO confirms dual contributions, supporting a Rh-catalyzed mechanism involving CO insertion and hydrogenolysis . Such studies require rigorous control of gas-phase reactants and kinetic monitoring to isolate intermediates .

Advanced: How can transient intermediates in this compound-involved reactions be detected experimentally?

Time-Resolved Broadband Cavity-Enhanced Absorption Spectroscopy (TR-BB-CEAS) enables real-time monitoring of short-lived species like formyl radicals (HCO•). This method captures broadband spectra (e.g., 300–700 nm) at microsecond resolution, distinguishing overlapping absorptions from side products (e.g., IO• radicals) . Researchers must calibrate for interference and validate findings with complementary techniques like EPR or FTIR.

Advanced: What strategies address discrepancies in reported reactivity of this compound across different substrates (e.g., peptides vs. small molecules)?

Discrepancies often arise from:

- Steric and Electronic Effects: Bulky peptides may require longer reaction times or elevated temperatures.

- Solvent Polarity: Polar solvents stabilize ionic intermediates in small-molecule reactions but may denature proteins .

- Catalyst Compatibility: Transition-metal catalysts (e.g., Rh) enhance efficiency in aryl systems but are unsuitable for biomolecules .

Systematic variation of these factors, coupled with kinetic profiling, can reconcile conflicting data.

Methodological: How should researchers document this compound-related experiments to ensure reproducibility?

Follow journal-specific guidelines:

- Experimental Section: Include detailed procedures, reagent grades, and instrument parameters (e.g., NMR field strength) .

- Supporting Information: Provide raw spectra, chromatograms, and computational data (e.g., DFT calculations for mechanistic proposals).

- Ethical Reporting: Disclose safety protocols (e.g., handling iodides in fume hoods) and validate biological applications per institutional review .

Methodological: What statistical approaches are recommended for analyzing this compound reaction yields in kinetic studies?

- Error Analysis: Quantify uncertainties from instrumentation (e.g., ±2% for GC-MS) and replicate experiments (n ≥ 3) .

- Data Normalization: Express yields relative to internal standards (e.g., deuterated analogs) to correct for recovery losses .

- Multivariate Regression: Model variables like temperature and catalyst loading to optimize conditions .

Cross-Disciplinary: How can this compound chemistry inform the design of site-specific protein modification tools?

This compound’s selectivity for dehydroalanine residues enables precise lysine modifications, as shown in histone H3K79 studies. Researchers can adapt this approach by:

- Engineering Dha Sites: Use genetic codon expansion or oxidative elimination of selenocysteine.

- Tuning Reactivity: Modify this compound’s alkyl chain to balance stability and reactivity .

Comparative studies with acetyl iodide highlight trade-offs between reaction rates and product stability .

Analytical Challenge: How to resolve spectral overlaps when characterizing this compound derivatives in complex mixtures?

- High-Resolution MS: Differentiate isotopes and adducts (e.g., [M+H⁺] vs. [M+Na⁺]).

- 2D NMR (HSQC, COSY): Resolve overlapping signals in crowded regions (e.g., 7–8 ppm for aromatic protons) .

- Chemometric Tools: Apply PCA or PLS regression to deconvolute UV-Vis or IR spectra .

Emerging Applications: What unexplored roles could this compound play in synthetic biology or materials science?

Potential avenues include:

- Bioconjugation: Labeling CRISPR-Cas9 complexes for tracking.

- Polymer Functionalization: Introducing formyl groups for click chemistry.

- Metalloenzyme Mimetics: Catalyzing CO₂ reduction via formyl intermediates .

Pilot studies should prioritize toxicity assays and compatibility with biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.